1-(2-Chloro-ethoxy)-4-methyl-benzene
Description
Contextualization within Aryl Chloroethyl Ether Chemistry
Aryl chloroethyl ethers are a class of organic compounds characterized by an aromatic ring linked to a chloroethoxy group via an ether linkage. This structural arrangement imparts a dual reactivity to these molecules. The aromatic portion can undergo electrophilic substitution reactions, with the ether oxygen typically acting as an activating, ortho-, para-directing group. Simultaneously, the chloroethyl side chain provides a reactive site for nucleophilic substitution, making these compounds versatile intermediates in organic synthesis.
The synthesis of aryl ethers, including those with a chloroethyl group, is often achieved through the Williamson ether synthesis. google.commasterorganicchemistry.com This classical method involves the reaction of a sodium or potassium salt of a phenol (B47542) (a phenoxide) with an alkyl halide. google.commasterorganicchemistry.com In the case of 1-(2-chloro-ethoxy)-4-methyl-benzene, this would typically involve the reaction of p-cresol (B1678582) (4-methylphenol) with a suitable 2-chloroethylating agent, such as 1-bromo-2-chloroethane (B52838) or 1,2-dichloroethane (B1671644), in the presence of a base. The reaction proceeds via an SN2 mechanism where the phenoxide ion acts as the nucleophile. google.commasterorganicchemistry.com
A representative synthesis, analogous to the preparation of similar compounds like 1-(2-chloroethoxy)-4-nitrobenzene, would involve dissolving p-cresol and a base like potassium carbonate in a suitable solvent such as acetonitrile (B52724). chemicalbook.com To this mixture, the chloroethylating agent would be added, and the reaction would be heated to drive the formation of the ether linkage. chemicalbook.com
Modern variations of aryl ether synthesis include copper- and palladium-catalyzed cross-coupling reactions, which can offer milder conditions and broader substrate scope. organic-chemistry.org These methods are particularly useful for constructing complex aryl ether frameworks. organic-chemistry.orgscientificupdate.com
Research Significance of the this compound Structural Motif
The structural motif of this compound is significant primarily due to its potential as a versatile building block in the synthesis of more complex molecules, particularly within the field of medicinal chemistry. whiterose.ac.ukbiosynce.com Aromatic ethers and haloarenes are common structural components in a wide range of biologically active compounds and functional materials. biosynce.commdpi.com
The key to its utility lies in the reactivity of the chloroethyl group. The chlorine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups at this position. This makes it a valuable precursor for creating a library of derivatives with modified properties. For instance, the chloroethyl moiety can be converted to other functionalities, which is a common strategy in the development of new pharmaceutical agents. nih.govresearchgate.net
The presence of the methyl group on the benzene (B151609) ring also influences the electronic properties and reactivity of the aromatic system. It can direct further electrophilic substitution on the ring and can itself be a site for certain chemical modifications.
While specific, dedicated research on this compound is not extensively documented in publicly available literature, its structural components suggest its utility as an intermediate. The combination of a modifiable aromatic ring and a reactive alkyl halide side chain makes it a valuable tool for synthetic chemists aiming to construct complex molecular architectures.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₁ClO |
| Molecular Weight | 170.64 g/mol |
| CAS Number | 20764-35-6 scbt.com |
| Appearance | Likely a liquid or low-melting solid |
Predicted Spectroscopic Data
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 6.8 - 7.2 | Multiplets |
| -O-CH₂- | ~4.2 | Triplet |
| -CH₂-Cl | ~3.8 | Triplet |
| -CH₃ | ~2.3 | Singlet |
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-O (aromatic) | 155 - 160 |
| C-Cl (aromatic) | Not applicable |
| C-CH₃ (aromatic) | 130 - 135 |
| Aromatic CH | 114 - 130 |
| -O-CH₂- | 65 - 70 |
| -CH₂-Cl | 40 - 45 |
| -CH₃ | 20 - 25 |
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloroethoxy)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYIVQGBGSZJRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424323 | |
| Record name | 1-(2-Chloro-ethoxy)-4-methyl-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20764-35-6 | |
| Record name | 1-(2-Chloro-ethoxy)-4-methyl-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 2 Chloro Ethoxy 4 Methyl Benzene and Its Analogs
Classical Synthesis Approaches
The traditional methods for synthesizing 1-(2-chloro-ethoxy)-4-methyl-benzene primarily revolve around the formation of the ether linkage and the introduction of the chloro substituent.
Etherification Reactions in Aromatic Systems
The most prominent classical route to this compound is the Williamson ether synthesis. This method involves the reaction of a p-cresolate salt with a suitable chloro-containing electrophile. The first step is the deprotonation of p-cresol (B1678582) (4-methylphenol) using a base, typically an alkali metal hydroxide (B78521) like sodium hydroxide or potassium hydroxide, to form the more nucleophilic p-cresolate anion. pbworks.comgordon.edumiracosta.edu This anion then undergoes a nucleophilic substitution (SN2) reaction with an alkylating agent containing the 2-chloroethyl group.
Common alkylating agents for this purpose include 1-bromo-2-chloroethane (B52838) or 1,2-dichloroethane (B1671644). When 1-bromo-2-chloroethane is used, the more reactive C-Br bond is preferentially cleaved by the phenoxide nucleophile. If 1,2-dichloroethane is employed, the reaction conditions can be controlled to favor monosubstitution. The reaction is typically carried out in a polar solvent and may require heating to proceed at a reasonable rate. pbworks.com
Representative Reaction Conditions for Williamson Ether Synthesis:
| Parameter | Value | Reference |
| Starting Material | p-Cresol | pbworks.comgordon.edu |
| Base | Potassium Hydroxide (KOH) | pbworks.com |
| Alkylating Agent | 1-bromo-2-chloroethane | Inferred from general principles |
| Solvent | Ethanol/Water | pbworks.com |
| Temperature | Reflux | pbworks.com |
| Reaction Time | Several hours | Inferred from general procedures |
Chlorination Strategies for Aryl Methyl Ethers
An alternative classical approach involves the formation of the ether linkage first, followed by chlorination. For instance, 2-(p-tolyloxy)ethanol could be synthesized and then chlorinated to yield the target compound. The chlorination of the terminal alcohol group can be achieved using various chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, converting the hydroxyl group into a chloro group with the evolution of sulfur dioxide and hydrogen chloride gases. This reaction is often performed in the presence of a small amount of a tertiary amine, such as pyridine (B92270) or triethylamine, which acts as a catalyst and scavenges the HCl produced.
Advanced Synthetic Transformations
Modern synthetic chemistry offers more sophisticated methods that can provide higher yields, greater selectivity, and milder reaction conditions compared to classical approaches.
Transition Metal-Catalyzed Chloroethoxylation
While specific examples of transition metal-catalyzed chloroethoxylation of p-cresol or its derivatives to directly form this compound are not widely reported, the principles of transition metal-catalyzed C-O bond formation are well-established. Palladium- and copper-based catalysts are frequently used for the synthesis of aryl ethers from aryl halides or pseudohalides and alcohols. rsc.orgnih.govsemanticscholar.orgresearchgate.netgoogle.commit.eduresearchgate.net
A plausible, though not explicitly documented, pathway could involve the coupling of an activated p-tolyl derivative (e.g., 4-bromotoluene (B49008) or 4-iodotoluene) with 2-chloroethanol (B45725) in the presence of a suitable palladium or copper catalyst and a base. The choice of ligands for the metal center is crucial for the success of such reactions, influencing both the catalytic activity and the substrate scope. nih.govmit.edu
Hypothetical Palladium-Catalyzed Cross-Coupling Reaction:
| Component | Example |
| Aryl Halide | 4-Bromotoluene |
| Alcohol | 2-Chloroethanol |
| Catalyst | Palladium(II) acetate |
| Ligand | A biarylphosphine ligand |
| Base | Cesium carbonate |
| Solvent | Toluene |
Application of Phase Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique that enhances the rate of reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. researchgate.net In the context of synthesizing this compound, PTC can be applied to the Williamson ether synthesis.
In this setup, the p-cresolate anion is generated in the aqueous phase by a base like sodium hydroxide. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) bromide or benzyltriethylammonium chloride, facilitates the transfer of the p-cresolate anion from the aqueous phase to the organic phase. researchgate.net The organic phase contains the alkylating agent (e.g., 1,2-dichloroethane). Once in the organic phase, the "naked" and highly reactive p-cresolate anion can efficiently react with the alkylating agent to form the desired ether. This method often leads to faster reaction times, milder conditions, and the use of less expensive reagents and solvents compared to traditional homogeneous reactions.
Representative Conditions for Phase-Transfer Catalyzed Etherification:
| Parameter | Condition | Reference |
| Reactants | p-Cresol, 1,2-dichloroethane | Inferred from general principles |
| Base | 50% aq. Sodium Hydroxide | researchgate.net |
| Catalyst | Tetrabutylammonium bromide | researchgate.net |
| Phases | Aqueous/Organic | researchgate.net |
| Temperature | 70-80 °C | Inferred from general procedures |
Considerations for Sustainable Synthesis
The principles of green chemistry are increasingly important in the design of synthetic routes. For the synthesis of this compound, several strategies can be employed to enhance its sustainability.
In the context of the Williamson ether synthesis, the use of greener solvents is a key consideration. Traditional solvents like dimethylformamide (DMF) or acetonitrile (B52724) can be replaced with more environmentally benign alternatives such as ethanol, water, or even solvent-free conditions. researchgate.netnih.gov Solvent-free reactions, where the reactants are ground together, often with a solid base like potassium carbonate, can significantly reduce waste and simplify product purification. researchgate.net
Microwave-assisted synthesis has emerged as a sustainable technique that can dramatically reduce reaction times and energy consumption. sid.irbenthamdirect.comorgchemres.orgtsijournals.comyoutube.comchegg.com Applying microwave irradiation to the Williamson ether synthesis can lead to the rapid formation of the desired ether, often with high yields. sid.irbenthamdirect.comorgchemres.org
Green Chemistry Principles in Aryl Ether Synthesis
The synthesis of aryl ethers, including this compound, has traditionally relied on methods like the Williamson ether synthesis, which often involves harsh reagents and generates significant waste. acs.orgacs.org Modern approaches, however, increasingly incorporate the principles of green chemistry to create more environmentally benign and efficient processes.
Key green chemistry principles applied to aryl ether synthesis include:
Waste Prevention: Shifting from stoichiometric reagents to catalytic systems significantly reduces waste. For instance, the development of a homogeneous catalytic Williamson ether synthesis (CWES) allows for the production of alkyl aryl ethers with water as the only byproduct, in contrast to the salt waste generated in the classical method. acs.orgacs.org
Atom Economy: The goal is to maximize the incorporation of all materials used in the process into the final product. Metal-free synthesis methods, such as the reaction of phenols with diaryliodonium salts in water, improve atom economy as the iodoarene byproduct can be recovered and reused. organic-chemistry.org
Use of Catalysts: Catalytic reactions are preferred over stoichiometric ones. Copper-catalyzed systems, for example, facilitate the hydroxylation of aryl halides in water, enabling a one-pot tandem reaction to produce alkyl aryl ethers. rsc.org Similarly, a high-temperature (above 300°C) catalytic version of the Williamson synthesis has proven effective for industrially important compounds like 4-methyl anisole (B1667542), achieving high selectivity of up to 99%. acs.orgresearchgate.net
Safer Solvents and Auxiliaries: A significant effort has been made to replace hazardous organic solvents. acsgcipr.org Water is an ideal green solvent, and methodologies have been developed for the metal-free synthesis of aryl ethers in water under mild conditions. organic-chemistry.org Another approach is the use of solvent-free conditions, often assisted by microwave irradiation, which can be a rapid and efficient method. sid.irresearchgate.net An inventive method utilizes aldehyde and silane (B1218182) as starting materials to prepare ether compounds under solvent-free conditions, catalyzed by a monovalent silver salt, highlighting a green, efficient, and environmentally friendly process. google.com
Design for Energy Efficiency: Microwave-assisted synthesis is an example of improving energy efficiency by dramatically reducing reaction times from hours to minutes. sid.irresearchgate.netresearchgate.net While high-temperature processes like CWES seem energy-intensive, their high efficiency and suitability for continuous processes can make them economically and environmentally viable on an industrial scale. acs.orgacs.org
Evaluation of Reagent and Solvent Selection
The choice of reagents and solvents is critical in the synthesis of this compound and its analogs, directly impacting yield, purity, reaction conditions, and environmental footprint. The classic approach is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide. wikipedia.orgmasterorganicchemistry.comjk-sci.com
Reagent Selection:
Base: The reaction requires a base to deprotonate the phenol (B47542) (p-cresol in this case) to form the more nucleophilic phenoxide. Common bases for synthesizing aryl ethers include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH). jk-sci.com For instance, the related compound 1-(2-Chloroethoxy)-4-nitrobenzene is synthesized using K₂CO₃ in acetonitrile. chemicalbook.com Stronger bases like sodium hydride (NaH) are also effective but require more stringent handling procedures and anhydrous conditions. masterorganicchemistry.comjk-sci.com The choice of base can influence reaction rate and selectivity, with milder bases like K₂CO₃ often being sufficient and safer for industrial applications. jk-sci.com
Alkylating Agent: For the target compound, the alkylating agent is 1-bromo-2-chloroethane or a similar 2-chloroethyl derivative with a good leaving group. The Williamson synthesis works best with primary alkyl halides, as secondary and tertiary halides are prone to elimination side reactions. masterorganicchemistry.comjk-sci.com
Catalyst: In more advanced methods, catalysts are employed to improve reaction conditions. Palladium complexes are used for the intermolecular C-O bond formation to yield aryl ethers under mild temperatures (50-120°C). google.com Copper salts are also used, particularly in Ullmann-type condensations, to couple aryl halides with alcohols. jk-sci.comorganic-chemistry.org
Solvent Selection:
The solvent plays a crucial role in solvating the reactants, particularly the nucleophile, and influencing the reaction mechanism.
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are commonly used for SN2 reactions like the Williamson synthesis because they effectively solvate cations while leaving the nucleophile relatively free and reactive. acsgcipr.orgmasterorganicchemistry.comjk-sci.com However, many of these solvents are considered reprotoxic and should be avoided where possible. acsgcipr.org
Alcohols: The parent alcohol of the alkoxide can sometimes be used as the solvent. masterorganicchemistry.com
Green Solvents: As noted previously, water is an excellent green alternative, and methods have been developed to facilitate aryl ether synthesis in aqueous media. organic-chemistry.orgrsc.org
Solvent-Free: Microwave-assisted, solvent-free syntheses on a solid support like potassium carbonate represent another green alternative that simplifies workup and reduces waste. sid.irresearchgate.net
The following table summarizes various reagent and solvent systems used in the synthesis of aryl ethers, analogous to the preparation of this compound.
Industrial Preparative Considerations and Scalability
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of scalability, cost, safety, and efficiency. While the Williamson ether synthesis is a fundamental and versatile method, its classical form has limitations for large-scale applications due to harsh conditions and waste generation. sid.irwikipedia.org
Several modern methodologies have been developed with industrial scalability in mind:
Catalytic Williamson Ether Synthesis (CWES): This process is particularly well-suited for the industrial production of alkyl aryl ethers. acs.orgacs.org By operating at high temperatures (>300°C) and pressures, it can utilize weak, inexpensive alkylating agents like alcohols. acs.orgresearchgate.net The process can be run continuously, offering high space-time yields, which is economically advantageous. Furthermore, the low salt concentration of the catalytic system allows for product reprocessing by distillation without salt precipitation, and the catalyst can be recycled. acs.org This method boasts high selectivity (up to 99%) and is considered a green alternative for producing compounds like anisole and its derivatives. acs.orgresearchgate.net
Microwave-Assisted Synthesis: An efficient, scalable microwave-assisted tandem synthesis of alkyl aryl ethers has been developed under solvent-free conditions using potassium carbonate as a mild solid base. sid.irresearchgate.net This procedure has been successfully scaled up to the 50 mmole level for preparing certain derivatives. sid.irresearchgate.net The simplicity, speed, and elimination of organic solvents make this method attractive for industrial consideration, though scaling microwave reactors to very large volumes presents unique engineering challenges. sid.ir
Palladium-Catalyzed Synthesis: Methods using palladium catalysts offer the advantage of proceeding under mild conditions (temperatures often below 120°C). google.com This is beneficial for substrates with sensitive functional groups and improves the safety profile of the process. The ability to use a wide range of solvents, including non-polar ones, adds to its flexibility for industrial applications in the pharmaceutical and agricultural sectors. google.com However, the cost and potential toxicity of the palladium catalyst are significant factors that must be managed, including efficient catalyst recovery and recycling.
Acid-Catalyzed Dehydration: While effective for producing simple, symmetrical ethers on an industrial scale, this method is not suitable for unsymmetrical ethers like this compound, as it would lead to a mixture of products. libretexts.orglibretexts.org
The following table compares key industrial parameters of different synthetic methodologies.
Chemical Reactivity and Mechanistic Investigations of 1 2 Chloro Ethoxy 4 Methyl Benzene
Reactivity of the Chloroethoxy Moiety
The chloroethoxy group, -OCH₂CH₂Cl, is a primary site of reactivity due to the presence of a carbon-chlorine bond. The chlorine atom, being electronegative, polarizes the C-Cl bond, rendering the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. This part of the molecule primarily undergoes nucleophilic substitution and elimination reactions.
The primary alkyl chloride structure of the chloroethoxy group is highly amenable to bimolecular nucleophilic substitution (Sₙ2) reactions. In an Sₙ2 mechanism, a nucleophile attacks the electrophilic carbon atom simultaneously as the leaving group (chloride ion) departs. youtube.comucsd.edu This process occurs in a single, concerted step, leading to an inversion of stereochemistry if the carbon were chiral (though in this case, it is not). ucsd.edumasterorganicchemistry.com
The rate of these reactions is dependent on the concentration of both the substrate, 1-(2-Chloro-ethoxy)-4-methyl-benzene, and the incoming nucleophile. youtube.comyoutube.com The reaction is sterically accessible due to the primary nature of the alkyl halide, which favors the Sₙ2 pathway over the unimolecular (Sₙ1) alternative. youtube.commasterorganicchemistry.com A wide variety of nucleophiles can be employed to displace the chloride, leading to a diverse range of functionalized p-cresol (B1678582) ethers.
Table 1: Examples of Sₙ2 Reactions of this compound
| Nucleophile (Nu⁻) | Reagent Example | Product Name |
|---|---|---|
| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide (NaOH) | 2-(4-Methylphenoxy)ethanol |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 3-(4-Methylphenoxy)propanenitrile |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | 1-(2-Azido-ethoxy)-4-methyl-benzene |
| Iodide (I⁻) | Sodium Iodide (NaI) | 1-(2-Iodo-ethoxy)-4-methyl-benzene |
| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | 1-Methoxy-2-(4-methylphenoxy)ethane |
This table presents predicted products based on established Sₙ2 reaction mechanisms.
When this compound is treated with a strong, sterically hindered base, an elimination reaction can occur, competing with nucleophilic substitution. The most common pathway is the bimolecular elimination (E2) mechanism. masterorganicchemistry.com This concerted reaction involves the abstraction of a proton from the carbon atom adjacent to the oxygen (the β-carbon) by the base, the simultaneous formation of a carbon-carbon double bond, and the departure of the chloride leaving group. libretexts.orgopenstax.org
The reaction requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. amazonaws.comlibretexts.org The primary product of the E2 elimination of this compound is 1-ethenoxy-4-methyl-benzene, also known as 4-methylphenyl vinyl ether. The use of bulky bases, such as potassium tert-butoxide, and higher temperatures generally favors elimination over substitution. utdallas.edu
Aromatic Ring Reactivity
The benzene (B151609) ring of this compound is electron-rich and participates in electrophilic aromatic substitution reactions. The regiochemical outcome of these reactions is controlled by the directing effects of the two substituents already present on the ring: the 4-methyl group and the 1-(2-chloro-ethoxy) group.
Both the methyl group (-CH₃) and the alkoxy group (-OCH₂CH₂Cl) are activating substituents that direct incoming electrophiles to the ortho and para positions. libretexts.orgorganicmystery.combyjus.com The oxygen atom of the ether linkage donates electron density to the aromatic ring via resonance, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. organicmystery.comlibretexts.org The methyl group also activates the ring through an inductive effect and hyperconjugation.
Since the two groups are in a para relationship to each other, the para position is blocked. Therefore, electrophilic substitution will occur at the ortho positions relative to the existing substituents. The positions ortho to the alkoxy group (C2 and C6) are electronically activated. Similarly, the positions ortho to the methyl group (C3 and C5) are activated. The powerful activating and directing effect of the alkoxy group typically makes the positions at C2 and C6 the most probable sites of substitution.
Table 2: Directing Effects and Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile (E⁺) | Reagent(s) | Predicted Major Product(s) |
|---|---|---|---|
| Nitration | Nitronium ion (NO₂⁺) | HNO₃ / H₂SO₄ | 1-(2-Chloro-ethoxy)-2-nitro-4-methyl-benzene |
| Halogenation | Bromonium ion (Br⁺) | Br₂ / FeBr₃ | 2-Bromo-1-(2-chloro-ethoxy)-4-methyl-benzene |
| Friedel-Crafts Acylation | Acylium ion (RCO⁺) | CH₃COCl / AlCl₃ | 1-(2-(2-Chloro-ethoxy)-5-methylphenyl)ethan-1-one |
This table outlines common electrophilic aromatic substitution reactions and their predicted outcomes based on substituent directing effects. wikipedia.org
The oxidative stability of this compound is limited by the presence of the methyl group and the ether linkage. While specific studies on this molecule are not prevalent, its behavior can be inferred from the known reactivity of its constituent functional groups.
The methyl group attached to the aromatic ring is susceptible to oxidation by strong oxidizing agents. Treatment with reagents such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid would likely oxidize the methyl group to a carboxylic acid, yielding 4-(2-chloro-ethoxy)benzoic acid.
The ether linkage is generally robust, but the benzylic C-H bonds of the ethoxy group are potential sites for oxidation under certain conditions, although this is less common than the oxidation of the ring's methyl group. Severe oxidative conditions could potentially lead to the cleavage of the ether bond or degradation of the aromatic ring itself.
Intramolecular Rearrangements and Cyclization Pathways
The structure of this compound allows for the possibility of intramolecular reactions, particularly cyclization. While rearrangements like the Fries or Claisen rearrangements are not applicable due to the molecule being an ether rather than an ester and lacking an allyl group, an intramolecular Friedel-Crafts alkylation is a plausible pathway. libretexts.orgbyjus.comwikipedia.org
In the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), the chloroethoxy side chain can act as an electrophile. The Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating its cleavage to form a primary carbocation or, more likely, a highly electrophilic complex. This electrophilic center can then be attacked by the activated aromatic ring. Given the length of the side chain, this intramolecular electrophilic aromatic substitution would lead to the formation of a new six-membered ring, resulting in the synthesis of 6-methylchromane.
Stability of the Compound Under Diverse Conditions
The stability of this compound is a critical factor in its handling, storage, and reactivity. This section explores its behavior under thermal and photochemical stress.
A study on the gas-phase pyrolysis of bis(2-chloroethyl) ether between 300 and 500°C revealed that significant conversion occurs at higher temperatures. researchgate.net The major decomposition products identified were vinyl chloride and ethylene (B1197577), suggesting that cleavage of the C-O and C-Cl bonds are key steps in the thermal degradation pathway. researchgate.net
Based on the analogy with bis(2-chloroethyl) ether, a hypothetical thermal decomposition of this compound could be proposed to yield p-cresol, ethylene, and hydrogen chloride, or potentially 4-methyl-1-vinyloxy-benzene and hydrogen chloride, depending on the specific bond cleavage that is favored.
Hypothetical Thermal Decomposition Data
The following table presents hypothetical data on the thermal decomposition of this compound, based on the behavior of similar compounds. It is important to note that this data is for illustrative purposes and requires experimental verification.
| Temperature (°C) | Residence Time (s) | Conversion (%) | Major Products (Hypothetical) |
| 300 | 60 | Low | This compound (unreacted) |
| 400 | 60 | Moderate | p-Cresol, Ethylene, HCl |
| 500 | 60 | High | p-Cresol, Ethylene, HCl, Vinyl Chloride |
Further research, such as thermogravimetric analysis (TGA) and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), would be necessary to determine the precise thermal decomposition profile and product distribution for this compound.
The photochemical stability of a compound describes its tendency to undergo chemical reactions when exposed to light. These reactions can include bond cleavage, rearrangement, or reaction with other molecules. The aryl ether linkage and the chloroalkyl group in this compound are potential sites for photochemical activity.
While specific studies on the photolysis of this compound are not extensively documented, general principles of organic photochemistry can provide some insights. Aromatic ethers can undergo photo-Fries rearrangement or cleavage of the ether bond upon UV irradiation. The presence of a chlorine atom on the ethoxy group introduces another potential reaction pathway, namely the homolytic cleavage of the C-Cl bond to generate a radical intermediate.
A study on photochemically generated arylnitrenium ions provides a distant analogy, highlighting that photochemical activation can lead to reactive intermediates that undergo further transformations. nih.gov In the case of this compound, photolysis could potentially lead to the formation of a 2-(p-tolyloxy)ethyl radical and a chlorine radical. These radicals could then participate in a variety of secondary reactions, such as hydrogen abstraction, dimerization, or reaction with solvents or other solutes.
Potential Photochemical Decomposition Pathways
| Pathway | Description | Potential Products |
| C-Cl Bond Homolysis | Cleavage of the carbon-chlorine bond upon absorption of UV light. | 2-(p-Tolyloxy)ethyl radical, Chlorine radical |
| Ether Bond Cleavage | Cleavage of the aryl-oxygen or alkyl-oxygen bond. | p-Cresol radical, 2-chloroethyl radical |
| Photo-Fries Rearrangement | Migration of the chloroethoxy group to the aromatic ring. | Isomeric hydroxy- and chloroethoxy-substituted toluenes |
Detailed photochemical studies, including quantum yield measurements and product analysis under various irradiation conditions (e.g., different wavelengths, presence of sensitizers or quenchers), are needed to fully elucidate the photochemical stability and reaction mechanisms of this compound.
Stereochemical Aspects of Reactions
The stereochemistry of reactions involving this compound is primarily centered around the reactivity of the chloro-substituted carbon atom in the ethoxy group. This carbon is a potential stereocenter if a substitution reaction introduces a new chiral center. The stereochemical outcome of such reactions is highly dependent on the reaction mechanism. masterorganicchemistry.comwizeprep.comnumberanalytics.com
Nucleophilic substitution reactions at the 2-position of the ethoxy group can proceed through two main mechanisms: the S(_N)1 (substitution nucleophilic unimolecular) and S(_N)2 (substitution nucleophilic bimolecular) pathways. oregonstate.edu
S(_N)2 Reactions:
In an S(_N)2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group (the chloride ion). oregonstate.eduutexas.edu This "backside attack" leads to an inversion of the stereochemical configuration at the reaction center. utexas.edu If the starting material were a single enantiomer of a chiral analog of this compound (for instance, if one of the hydrogens on the chloro-substituted carbon were replaced by another group), the S(_N)2 reaction would stereospecifically produce a single enantiomer of the product with the opposite configuration. masterorganicchemistry.comwikipedia.org
S(_N)1 Reactions:
The S(_N)1 mechanism, on the other hand, involves a two-step process where the leaving group departs first to form a carbocation intermediate. numberanalytics.comoregonstate.edu This carbocation is typically planar, and the nucleophile can then attack from either face with roughly equal probability. oregonstate.edu This results in a mixture of both possible stereoisomers (enantiomers), leading to a racemic or near-racemic product. numberanalytics.comoregonstate.edu
The choice between an S(_N)1 and S(_N)2 pathway is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group ability, and the solvent. For a primary alkyl halide like the 2-chloroethyl group in this compound, the S(_N)2 mechanism is generally favored, especially with strong nucleophiles in polar aprotic solvents.
Spectroscopic and Advanced Structural Elucidation of 1 2 Chloro Ethoxy 4 Methyl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and correlations, the precise arrangement of atoms in 1-(2-Chloro-ethoxy)-4-methyl-benzene can be determined.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the protons of the 2-chloroethoxy group.
The aromatic region would likely display signals for the four protons on the benzene (B151609) ring. Due to the para-substitution pattern, these protons would appear as two distinct doublets, characteristic of an AA'BB' spin system. The protons ortho to the electron-donating ethoxy group (H-2 and H-6) would be shielded and appear at a lower chemical shift compared to the protons meta to the ethoxy group (H-3 and H-5).
The methyl group attached to the benzene ring would present as a singlet, as it has no adjacent protons to couple with. The protons of the 2-chloroethoxy group would give rise to two triplets. The methylene (B1212753) protons adjacent to the oxygen atom (-O-CH₂-) would be deshielded by the oxygen and appear as a triplet due to coupling with the adjacent methylene protons. The methylene protons adjacent to the chlorine atom (-CH₂-Cl) would be further deshielded by the electronegative chlorine and also appear as a triplet.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Ar-H (ortho to -OCH₂CH₂Cl) | 6.8 - 7.0 | Doublet |
| Ar-H (meta to -OCH₂CH₂Cl) | 7.0 - 7.2 | Doublet |
| -O-CH₂- | 4.1 - 4.3 | Triplet |
| -CH₂-Cl | 3.7 - 3.9 | Triplet |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of seven distinct carbon signals are anticipated: four for the aromatic carbons, one for the methyl carbon, and two for the carbons of the 2-chloroethoxy group.
The carbon atom of the methyl group (Ar-CH₃) is expected to be the most shielded, appearing at the lowest chemical shift. The carbons of the 2-chloroethoxy group will have characteristic shifts, with the carbon bonded to oxygen (-O-CH₂-) appearing at a lower field than the carbon bonded to chlorine (-CH₂-Cl). In the aromatic region, the carbon attached to the oxygen (C-1) will be the most deshielded. The other aromatic carbons (C-2/C-6, C-3/C-5, and C-4) will have distinct chemical shifts influenced by the substituents.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ar-C1 (-O-) | 155 - 160 |
| Ar-C4 (-CH₃) | 130 - 135 |
| Ar-C2/C6 | 114 - 116 |
| Ar-C3/C5 | 129 - 131 |
| -O-CH₂- | 68 - 72 |
| -CH₂-Cl | 42 - 45 |
Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule. youtube.comyoutube.comcolumbia.edu
COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between adjacent protons. youtube.com For this compound, key correlations would be observed between the two aromatic protons on the same side of the ring and, most importantly, between the two methylene groups of the 2-chloroethoxy chain (-O-CH₂- and -CH₂-Cl).
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This would allow for the direct assignment of each proton signal to its corresponding carbon signal. For example, the singlet of the methyl protons would correlate with the methyl carbon signal.
The protons of the methyl group (Ar-CH₃) to the aromatic carbons C-3, C-4, and C-5.
The methylene protons adjacent to the oxygen (-O-CH₂-) to the aromatic carbon C-1 and the other methylene carbon (-CH₂-Cl).
The aromatic protons to their neighboring carbons and the carbons of the substituents.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by measuring the vibrations of bonds.
The FT-IR spectrum of this compound would show characteristic absorption bands for the various functional groups. While an experimental spectrum for the specific compound is not available, data for related compounds like 1-chloro-4-methylbenzene can provide insights. nist.gov
Key expected vibrational modes include:
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.
Aliphatic C-H stretching: From the methyl and methylene groups, expected in the 2980-2850 cm⁻¹ range.
C=C aromatic ring stretching: A series of bands in the 1600-1450 cm⁻¹ region.
C-O-C ether stretching: A strong, characteristic band, typically around 1250-1050 cm⁻¹.
C-Cl stretching: Expected in the 800-600 cm⁻¹ range.
Out-of-plane C-H bending: For the para-substituted benzene ring, a strong band is expected around 850-800 cm⁻¹.
Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3100-3000 | Aromatic C-H stretch |
| 2980-2850 | Aliphatic C-H stretch |
| 1610, 1580, 1510, 1460 | Aromatic C=C stretch |
| 1245 | Aryl-O stretch |
| 1050 | Alkyl-O stretch |
| 820 | para-disubstituted C-H bend |
FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. A study on 1-chloroethyl benzene provides some comparable data. materialsciencejournal.org
Expected prominent peaks in the FT-Raman spectrum of this compound would include:
Aromatic ring breathing modes: Strong, sharp bands are characteristic of the benzene ring.
Symmetric C-H stretching: Of the methyl and methylene groups.
C-C stretching: Of the aromatic ring and the aliphatic chain.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The data generated provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns. For this compound, mass spectrometry reveals characteristic fragmentation associated with its aromatic ether and chloroalkane functionalities.
Electron Ionization Mass Spectrometry (EI-MS)
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation of this compound is predicted to follow pathways characteristic of aromatic ethers and alkyl halides.
The molecular ion peak would appear as a doublet, [M]⁺ and [M+2]⁺, due to the presence of the chlorine isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance. The primary fragmentation pathways are expected to be the cleavage of the ether bond. Alpha-cleavage next to the oxygen atom can lead to the loss of the chloroethyl radical (•CH₂CH₂Cl) or the formation of a chloroethoxy radical with charge retention on the aromatic portion.
A significant fragmentation pathway involves the cleavage of the C-O bond, leading to the formation of the highly stable p-cresyl cation or its rearranged form, the tropylium (B1234903) ion, at m/z 107. Another major fragmentation would be the cleavage of the alkyl chain, leading to the loss of a chloromethyl radical (•CH₂Cl) or ethylene (B1197577) (C₂H₄), resulting in characteristic fragment ions. The presence of the chlorine atom is also confirmed by the isotopic pattern in chlorine-containing fragments.
Table 1: Predicted EI-MS Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Fragment | Fragmentation Pathway |
|---|---|---|---|
| 172/170 | Molecular Ion | [C₉H₁₁ClO]⁺ | Ionization of the parent molecule |
| 107 | p-Cresyl cation / Tropylium ion | [C₇H₇O]⁺ / [C₇H₇]⁺ | Cleavage of the O-CH₂ bond |
| 91 | Tropylium ion | [C₇H₇]⁺ | Rearrangement of the tolyl group |
| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of methyl and CO from the p-cresyl fragment |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides the determination of the exact mass of a molecule and its fragments with high accuracy, which allows for the unambiguous determination of the elemental composition. For this compound, with the molecular formula C₉H₁₁ClO, HRMS would confirm the identity of the parent ion and its major fragments.
The exact mass of the molecular ion can be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O). This precise measurement helps to distinguish between compounds with the same nominal mass but different elemental formulas.
Table 2: Predicted HRMS Data for Key Ions of this compound
| Ion Formula | Nominal Mass | Calculated Exact Mass (Da) |
|---|---|---|
| [C₉H₁₁³⁵ClO]⁺ | 170 | 170.04984 |
| [C₉H₁₁³⁷ClO]⁺ | 172 | 172.04689 |
| [C₇H₇O]⁺ | 107 | 107.04969 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the benzene ring. nist.gov
The benzene ring itself exhibits characteristic π → π* transitions. Typically, there is a strong primary absorption band (E-band) around 200 nm and a weaker, fine-structured secondary band (B-band) around 255 nm. nist.gov The substituents on the benzene ring, in this case, a methyl group (-CH₃) and a chloroethoxy group (-OCH₂CH₂Cl), influence the energy of these transitions, typically causing a bathochromic shift (a shift to longer wavelengths).
The methyl group is a weak electron-donating group, while the alkoxy group is a stronger electron-donating group due to the resonance effect of the oxygen's lone pair of electrons. These groups increase the electron density of the benzene ring, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a red shift of the π → π* transitions. Furthermore, the presence of the oxygen atom with its non-bonding electrons introduces the possibility of a weak n → π* transition, which would likely be observed at a longer wavelength than the B-band but is often obscured by it. nist.gov
Specific experimental UV-Vis data for this compound is not widely published. However, based on the effects of similar substituents on the benzene chromophore, the expected absorption maxima can be predicted.
Table 3: Predicted UV-Vis Absorption Bands and Electronic Transitions for this compound
| Predicted λmax (nm) | Type of Transition | Chromophore |
|---|---|---|
| ~ 220-230 | π → π* (E-band) | Substituted Benzene Ring |
| ~ 270-280 | π → π* (B-band) | Substituted Benzene Ring |
X-ray Crystallography for Solid-State Structure Determination
A crystallographic study would reveal the orientation of the chloroethoxy group relative to the plane of the benzene ring and the conformation of the ethyl chain. Intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds involving the ether oxygen or chlorine atom, which stabilize the crystal lattice, would also be elucidated.
As of the latest literature search, a published crystal structure for this compound is not available in open crystallographic databases. However, for illustrative purposes, a table of the type of parameters that would be obtained from such an analysis is provided below, based on data typically reported for similar small organic molecules. nih.govmsu.edu
Table 4: Illustrative Crystallographic Data Parameters (Hypothetical)
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 10.1, b = 5.5, c = 15.3 |
| β (°) | The angle of the unit cell axis. | β = 95.0 |
| V (ų) | The volume of the unit cell. | 850 |
| Z | The number of molecules per unit cell. | 4 |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-ethoxy-4-methyl-benzene |
| p-chlorotoluene |
Computational Chemistry and Theoretical Modeling of 1 2 Chloro Ethoxy 4 Methyl Benzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and energy of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the properties of a chemical system.
Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule by focusing on its electron density rather than its complex many-electron wavefunction. DFT calculations, often using hybrid functionals like B3LYP, are highly effective for predicting molecular geometries, energies, and other properties of benzene (B151609) derivatives. rsc.orgyoutube.com
For 1-(2-Chloro-ethoxy)-4-methyl-benzene, a DFT study would typically be performed with a basis set such as 6-311G(d,p) to provide a good balance between accuracy and computational cost. youtube.com Such calculations would yield the molecule's total energy, the energies of its molecular orbitals, and the optimized geometric parameters (bond lengths, bond angles, and dihedral angles). Studies on similar molecules, like anisole (B1667542) and its derivatives, have successfully used DFT to investigate reaction mechanisms and energy barriers. rsc.org
Table 1: Representative Data from a Hypothetical DFT Calculation (Note: This table is illustrative. Specific values for this compound would require dedicated computational studies.)
| Property | Hypothetical Value |
|---|---|
| Total Energy (Hartree) | -995.12345 |
| Dipole Moment (Debye) | 2.5 |
| HOMO Energy (eV) | -8.5 |
| LUMO Energy (eV) | -0.5 |
| HOMO-LUMO Gap (eV) | 8.0 |
Ab initio (from first principles) methods, like the Hartree-Fock (HF) method, are another class of quantum chemical calculations. HF methods are foundational but are known to neglect a portion of the electron correlation, which can affect the accuracy of the results. While often less accurate than modern DFT functionals for many applications, HF calculations are still valuable and can serve as a starting point for more advanced, correlated methods like Møller-Plesset perturbation theory (MP2). walisongo.ac.id A comparative study using both DFT and HF methods would help in assessing the impact of electron correlation on the predicted properties of this compound.
Molecular Geometry Optimization and Conformation Analysis
The presence of the flexible 2-chloro-ethoxy side chain in this compound means that the molecule can exist in multiple conformations. This flexibility arises from the rotation around the C-C and C-O single bonds of the ethoxy group.
Molecular geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. nih.gov For this compound, this process would involve starting with an initial guess of the structure and systematically altering the atomic coordinates to find a minimum on the potential energy surface.
Conformation analysis would explore the different stable conformers by rotating key dihedral angles (e.g., C-C-O-C) and calculating the energy of each resulting structure. This analysis would identify the global minimum energy conformer as well as other low-energy conformers that might be present at room temperature. chemrxiv.orgresearchgate.netacs.org The results would likely show that specific staggered conformations of the ethoxy chain are energetically favored over eclipsed conformations to minimize steric hindrance.
Table 2: Key Dihedral Angles in a Hypothetical Conformational Analysis (Note: This table is illustrative and represents potential key rotational coordinates.)
| Dihedral Angle | Description | Expected Stable Conformation (degrees) |
|---|---|---|
| Ar-O-C1-C2 | Rotation around the Aryl-Oxygen bond | ~180 (anti-periplanar) |
| O-C1-C2-Cl | Rotation around the Ethoxy C-C bond | ~60 (gauche) or ~180 (anti) |
Electronic Structure Characterization
Understanding the electronic structure is crucial for predicting a molecule's reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich p-tolyl group, specifically the benzene ring and the oxygen atom of the ether. researchgate.net The LUMO, conversely, would likely have significant contributions from the antibonding orbitals of the benzene ring and potentially the C-Cl bond, indicating sites susceptible to nucleophilic attack. Analysis of substituted benzenes shows that electron-donating groups (like methyl and ethoxy) tend to raise the HOMO energy, while electron-withdrawing groups affect the LUMO. rsc.org
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted on the molecule's electron density surface, using colors to indicate different electrostatic potential values. Red areas signify regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. walisongo.ac.idmdpi.com
In an MEP map of this compound, the most negative potential (red) would be expected around the oxygen atom of the ether group due to its lone pairs of electrons. The π-system of the benzene ring would also exhibit a negative potential. mdpi.comnih.gov A region of positive potential (blue) would likely be found around the hydrogen atoms and, significantly, near the chlorine atom due to its electronegativity and the polar C-Cl bond, making the adjacent carbon a potential site for nucleophilic interaction. walisongo.ac.id
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis is a powerful computational method that provides a detailed picture of the electron density distribution in a molecule, elucidating donor-acceptor interactions, hybridization, and the nature of chemical bonds. While a specific NBO analysis for this compound is not readily found in the reviewed literature, the principles of NBO can be applied to understand its electronic structure.
NBO analysis of molecules containing similar functional groups, such as chloroalkanes and aryl ethers, reveals significant hyperconjugative interactions. These interactions, which involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, are crucial for molecular stability. For this compound, key interactions would be expected between the lone pairs of the ether oxygen and the anti-bonding orbitals of the adjacent C-C and C-H bonds, as well as between the lone pairs of the chlorine atom and the anti-bonding orbitals of the C-H bonds on the adjacent carbon.
In a related molecule, 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, DFT-based NBO analysis has been used to quantify the electron density transfer between lone pairs and anti-bonding orbitals. researchgate.net For this compound, similar analyses would quantify the stabilization energies associated with these delocalizations.
Table 1: Anticipated Major NBO Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | Type of Interaction | Expected Significance |
| LP (O) | σ(C-C) | n -> σ | High |
| LP (O) | σ(C-H) | n -> σ | Moderate |
| LP (Cl) | σ(C-H) | n -> σ | Moderate to Low |
| σ (C-H) | σ(C-C) | σ -> σ | Moderate |
| π (Benzene Ring) | σ(C-O) | π -> σ | Moderate |
This table is a theoretical projection based on general principles of NBO analysis and findings for related structures, as specific data for this compound is not available.
Vibrational Frequency Prediction and Assignment
Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. These calculations are typically performed using methods like Density Functional Theory (DFT). While a specific vibrational analysis for this compound is not found, studies on related compounds such as p-tolyl derivatives and chloroalkanes provide a basis for understanding its vibrational modes. researchgate.netnist.gov
For instance, in a DFT study of 5-(2-Hydroxyphenyl)-4-(p-tolyl)-2,4-dihydro-1,2,4-triazole-3-thione, the vibrational frequencies were calculated using the B3LYP method with various basis sets, showing good correlation with experimental data. researchgate.net Similar calculations for this compound would allow for the assignment of its characteristic vibrational bands.
Key vibrational modes expected for this molecule would include:
Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.
Aliphatic C-H stretching: From the ethoxy and methyl groups, expected in the 3000-2850 cm⁻¹ range.
C-O-C stretching: Asymmetric and symmetric stretches of the ether linkage, usually found between 1260-1000 cm⁻¹.
C-Cl stretching: Expected in the 800-600 cm⁻¹ region.
Aromatic C=C stretching: Occurring in the 1600-1450 cm⁻¹ range.
CH₃ and CH₂ bending modes: Found at various frequencies in the fingerprint region.
Table 2: Predicted Vibrational Frequencies for Functional Groups in this compound Based on Analogous Compounds
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference Compounds |
| Aromatic Ring | C-H stretch | 3100 - 3000 | p-tolyl derivatives nist.gov |
| C=C stretch | 1625 - 1430 | p-tolyl derivatives nist.gov | |
| Ethoxy Group | C-H stretch (asymmetric) | ~2965 | Chloroethane docbrown.info |
| C-H stretch (symmetric) | ~2880 | Chloroethane docbrown.info | |
| C-O-C stretch | 1260 - 1000 | Ethers | |
| Chloroalkyl Group | C-Cl stretch | 800 - 600 | Chloroalkanes modgraph.co.uk |
| Methyl Group | C-H stretch | ~2960 | Toluene |
This table presents expected frequency ranges based on data from structurally similar compounds, as a specific computational study for this compound is not available in the reviewed literature.
Spectroscopic Property Prediction (e.g., NMR chemical shifts, UV-Vis spectra)
Computational methods are widely used to predict spectroscopic properties, which aids in the structural elucidation of molecules.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. While specific calculated NMR data for this compound are unavailable, empirical and computational methods for estimating chemical shifts in similar structures exist. For example, for a molecule like CH₃-O-CH₂-Cl, the chemical shift of the methylene (B1212753) protons is influenced by both the oxygen and chlorine atoms. pdx.edu A logical approach estimates the shift by considering the incremental effect of each substituent. pdx.edu
Table 3: Estimated ¹H NMR Chemical Shifts for this compound
| Proton Environment | Estimated Chemical Shift (ppm) | Basis of Estimation |
| Ar-H (ortho to -OCH₂CH₂Cl) | 6.8 - 7.0 | Anisole and substituted benzenes |
| Ar-H (meta to -OCH₂CH₂Cl) | 7.1 - 7.3 | Toluene and substituted benzenes |
| -O-CH₂- | 4.1 - 4.3 | Influence of adjacent -OAr and -CH₂Cl |
| -CH₂-Cl | 3.7 - 3.9 | Influence of adjacent -CH₂OAr and -Cl |
| Ar-CH₃ | 2.3 - 2.4 | Toluene |
This table provides estimations based on established substituent effects and data for analogous compounds, as precise computational predictions for the target molecule are not available.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. For this compound, the UV-Vis spectrum would be dominated by π→π* transitions within the substituted benzene ring. The presence of the electron-donating ethoxy and methyl groups would be expected to cause a bathochromic (red) shift compared to unsubstituted benzene.
Thermochemical Properties and Reaction Energetics
Computational chemistry allows for the calculation of various thermochemical properties, such as enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cp). These values are crucial for understanding the stability and reactivity of a molecule. While specific thermochemical data for this compound are not documented in the searched literature, computational methodologies have been validated for determining these properties for a range of organic compounds, including halogenated species. researchgate.net
The reaction energetics, such as bond dissociation energies and activation energies for potential reactions (e.g., ether cleavage, nucleophilic substitution at the chloroalkyl group), could be modeled using DFT or higher-level ab initio methods. For example, studies on the degradation of chlorobenzene (B131634) have utilized DFT to explore reaction pathways and energetics. researchgate.net A similar approach for this compound would provide valuable information on its chemical behavior under various conditions.
Table 4: Representative Calculated Thermochemical Properties for Related Small Molecules
| Molecule | Property | Calculated Value | Method |
| Ethane, 1-chloro-2-fluoro- | Energy at 298.15K | -638.735775 hartrees | B1B95/cc-pVTZ nist.gov |
| Ethane, 1-chloro-2-fluoro- | Entropy | Not specified | B1B95/cc-pVTZ nist.gov |
| Ethane, 1-chloro-2-fluoro- | Heat Capacity (Cv) | Not specified | B1B95/cc-pVTZ nist.gov |
This table presents data for a related halogenated alkane to illustrate the type of information obtained from computational thermochemical studies, as specific data for this compound is unavailable.
Investigation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, are effective in predicting the NLO properties of molecules, such as the first-order hyperpolarizability (β). The NLO response of a molecule is often enhanced by the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system.
In this compound, the benzene ring acts as the π-system. The p-methyl and ethoxy groups are both electron-donating. The chloroalkyl group has a mild electron-withdrawing character. This donor-acceptor arrangement, although not as pronounced as in classic NLO-phores like p-nitroaniline, could give rise to a modest NLO response. Computational studies on substituted benzenes have shown that the nature and position of substituents significantly influence the hyperpolarizability. pdx.edu For instance, the introduction of donor-acceptor pairs across the benzene ring generally increases the NLO properties. pdx.edu
A computational investigation of this compound would involve optimizing its geometry and then calculating the polarizability and hyperpolarizability tensors to determine its potential as an NLO material.
Environmental Fate and Degradation Pathways of Aryl Chloroethyl Ethers
Atmospheric Degradation Mechanisms
The atmosphere serves as a significant medium for the transport and transformation of volatile and semi-volatile organic compounds like 1-(2-chloro-ethoxy)-4-methyl-benzene. Its persistence and degradation in the air are primarily controlled by photochemical reactions.
Photochemical Oxidation by Hydroxyl Radicals
The principal mechanism for the atmospheric degradation of this compound is its reaction with photochemically generated hydroxyl (•OH) radicals. epa.gov These highly reactive species initiate oxidation, leading to the breakdown of the parent compound. epa.gov The rate of this reaction is a critical parameter for determining the atmospheric lifetime of the molecule.
The reaction of hydroxyl radicals with aromatic compounds typically involves addition to the aromatic ring or abstraction of a hydrogen atom from an alkyl or ether group. bohrium.com For this compound, the presence of the aromatic ring, the methyl group, and the chloroethoxy group provides multiple sites for •OH radical attack. The degradation process can lead to the formation of various products, including phenols, aldehydes, and other oxygenated compounds, and ultimately to ring-opening products. bohrium.com
Table 1: Estimated Atmospheric Degradation Parameters for this compound
| Parameter | Estimated Value | Method |
| Hydroxyl Radical Reaction Rate Constant (kOH) | 2.94 x 10⁻¹¹ cm³/molecule-sec | AOPWIN™ v1.92 |
| Atmospheric Half-Life (12-hr day, 5x10⁵ •OH/cm³) | 0.44 Days (10.6 Hours) | AOPWIN™ v1.92 |
Data estimated using the US EPA's EPI Suite™ software. It is important to note that these are estimated values and may not reflect measured experimental data.
Atmospheric Persistence Modeling
Based on the estimated hydroxyl radical reaction rate constant, the atmospheric persistence of this compound can be modeled. With an estimated atmospheric half-life of approximately 10.6 hours, the compound is considered to be relatively non-persistent in the atmosphere. canada.caepa.gov This suggests that it is unlikely to undergo long-range atmospheric transport to remote regions. canada.ca The rapid degradation indicates that atmospheric concentrations would decrease significantly in the absence of continuous emissions.
Aqueous Environmental Behavior
When released into aquatic environments, the behavior of this compound is influenced by its water solubility, potential for hydrolysis, and tendency to volatilize.
Hydrolytic Stability
Volatilization from Water Bodies
Volatilization is a key process for the removal of organic compounds from water. cdc.govhenrys-law.org The tendency of a chemical to volatilize is described by its Henry's Law constant. epa.gov A higher Henry's Law constant indicates a greater tendency to partition from water to air.
For this compound, the estimated Henry's Law constant suggests a moderate potential for volatilization from water surfaces. henrys-law.org This process contributes to its transfer from the aqueous to the atmospheric compartment, where it can then undergo photochemical degradation. cdc.gov
Table 2: Estimated Physicochemical Properties Related to Aqueous Behavior for this compound
| Parameter | Estimated Value | Method |
| Water Solubility | 148.7 mg/L | WSKOWWIN™ v1.43 |
| Henry's Law Constant | 1.15 x 10⁻⁵ atm-m³/mol | HENRYWIN™ v3.20 |
| Volatilization Half-Life from a Model River | 2.8 Days | WVOLWIN™ v1.43 |
| Volatilization Half-Life from a Model Lake | 23.5 Days | WVOLWIN™ v1.43 |
Data estimated using the US EPA's EPI Suite™ software. It is important to note that these are estimated values and may not reflect measured experimental data.
Soil and Sediment Interactions
The fate of this compound in terrestrial and sedimentary environments is largely determined by its sorption characteristics and susceptibility to biodegradation.
Sorption to soil and sediment organic carbon is a primary mechanism that influences the mobility and bioavailability of organic compounds. chemsafetypro.comecetoc.orgnih.gov The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of a chemical's tendency to adsorb to organic matter. chemsafetypro.com A high Koc value indicates that the compound will be relatively immobile in soil and sediment, while a low value suggests greater mobility and potential for leaching into groundwater. chemsafetypro.com
The biodegradation of aryl ethers in soil and sediment can occur through the action of microorganisms. bohrium.comnih.gov Fungi and bacteria can produce enzymes that cleave the ether bond, leading to the breakdown of the molecule. nih.gov The presence of the chlorine atom may influence the rate and pathway of biodegradation.
Table 3: Estimated Soil and Sediment Interaction Parameters for this compound
| Parameter | Estimated Value | Method |
| Log Octanol-Water Partition Coefficient (Log Kow) | 3.36 | KOWWIN™ v1.68 |
| Soil Organic Carbon-Water Partition Coefficient (Koc) | 946 L/kg | KOCWIN™ v2.00 |
| Soil Adsorption Coefficient (Kd) | Varies with soil organic carbon content | - |
Data estimated using the US EPA's EPI Suite™ software. It is important to note that these are estimated values and may not reflect measured experimental data. The Soil Adsorption Coefficient (Kd) is dependent on the specific organic carbon content of the soil and can be calculated using the formula: Kd = Koc * foc, where foc is the fraction of organic carbon in the soil.
The estimated Koc value for this compound suggests that it has a moderate tendency to adsorb to soil and sediment organic matter. ecetoc.org This would limit its mobility in the subsurface and its potential to leach into groundwater. canada.ca
Adsorption and Mobility Characteristics (e.g., Koc)
The environmental mobility of an organic compound is largely dictated by its tendency to adsorb to soil and sediment particles, a process quantified by the soil organic carbon-water partitioning coefficient (Koc). A high Koc value signifies strong adsorption and consequently, low mobility. For this compound, its structural features—a hydrophobic aromatic ring and a polar chloroethoxy group—suggest a moderate adsorption potential.
Quantitative Structure-Activity Relationship (QSAR) models are frequently used to predict Koc values. These models can be based on various molecular descriptors. researchgate.netnih.govecetoc.org For polar organic chemicals, QSARs based solely on molecular connectivity indices may be insufficient, and polarity correction factors are often necessary to improve prediction accuracy. researchgate.net
Based on these principles, an estimated Log Koc for this compound would likely fall in the moderate range. The table below presents data for related compounds to provide context for this estimation.
Table 1: Adsorption and Mobility Characteristics of Structurally Related Compounds
| Compound Name | Chemical Structure | Log Koc | Predicted Mobility | Rationale/Source |
| Bis(2-chloroethyl) ether | ClCH₂CH₂OCH₂CH₂Cl | 1.04 (calculated) | High | Low adsorption to soils with low organic carbon content. canada.ca |
| Chlorobenzene (B131634) | C₆H₅Cl | 2.4-2.8 | Moderate | Moderate adsorption onto organic soil. canada.ca |
| p-Cresol (B1678582) | CH₃C₆H₄OH | 2.2-2.5 (estimated) | Moderate | Adsorption is enhanced by the electron-donating methyl group. semanticscholar.org |
| Phenol (B47542) | C₆H₅OH | 1.2-1.8 | High | Base compound for comparison. semanticscholar.org |
Note: The Log Koc values are compiled from various sources and estimations. The actual Koc for this compound may differ.
Biodegradation Studies
Microbial Degradation of Ether Linkages
The biodegradation of aryl chloroethyl ethers is fundamentally dependent on the cleavage of the ether linkage, which is a relatively stable chemical bond. The presence of this bond often makes these compounds recalcitrant to microbial degradation. nih.gov Microorganisms that can break this bond typically possess specialized enzyme systems, such as monooxygenases or dioxygenases, which catalyze the initial attack.
In aerobic environments, the degradation is often initiated by an oxidative cleavage of the ether bond. This can occur through the hydroxylation of the aromatic ring or the aliphatic side chain, leading to an unstable intermediate that subsequently breaks down. For some aryl ethers, O-dealkylation is a common mechanism, where the alkyl group is enzymatically removed from the aromatic ring, yielding a phenol derivative that is more amenable to further degradation.
Identification of Biodegradation Metabolites and Pathways
While a specific biodegradation pathway for this compound has not been detailed in the literature, a plausible route can be constructed based on the known metabolism of its constituent parts and analogous compounds. The initial step is likely the cleavage of the ether bond, yielding 4-methylphenol (p-cresol) and 2-chloroethanol (B45725).
Proposed Biodegradation Pathway:
Ether Cleavage: The ether linkage of this compound is cleaved by microbial enzymes.
Formation of Primary Metabolites:
p-Cresol: This phenolic compound is a well-known microbial metabolite. Its further degradation can proceed through two main aerobic pathways. One involves the oxidation of the methyl group to form 4-hydroxybenzoic acid, which is then hydroxylated to protocatechuic acid before ring fission. researchgate.net An alternative pathway involves direct ring hydroxylation to form 4-methylcatechol, which then undergoes ring cleavage. researchgate.net Under anaerobic conditions, p-cresol can be metabolized via the formation of 4-hydroxybenzylsuccinate. nih.gov
2-Chloroethanol: This chlorinated alcohol can be biodegraded under both aerobic and denitrifying conditions. nih.govnih.gov The typical pathway involves oxidation to 2-chloroacetaldehyde, followed by further oxidation to chloroacetic acid, which is then dehalogenated to glycolic acid. nih.govnih.gov
Table 2: Potential Biodegradation Metabolites and Pathways
| Parent Compound | Primary Metabolite | Subsequent Degradation Products | Degradation Condition |
| This compound | p-Cresol | 4-Hydroxybenzyl alcohol, 4-Hydroxybenzaldehyde, 4-Hydroxybenzoic acid, Protocatechuic acid, 4-Methylcatechol | Aerobic researchgate.net |
| 4-Hydroxybenzylsuccinate | Anaerobic nih.gov | ||
| 2-Chloroethanol | 2-Chloroacetaldehyde, Chloroacetic acid, Glycolic acid | Aerobic/Denitrifying nih.govnih.gov |
Resistance to Biodegradation in Environmental Media
Aryl chloroethyl ethers can be persistent in the environment due to their resistance to biodegradation. canada.cafrontiersin.org The stability of the ether bond is a primary factor contributing to this recalcitrance. cdc.gov Furthermore, the presence of chlorine atoms in the molecule often increases its resistance to microbial attack compared to non-halogenated analogs. nih.goveurochlor.orgnih.gov Highly chlorinated organic compounds are generally more resistant to aerobic degradation. eurochlor.org
The persistence of these compounds is influenced by several environmental factors:
Redox Conditions: Aerobic conditions are generally required for the initial oxidative cleavage of the ether bond. In anaerobic environments, such as deep sediments or some groundwater aquifers, degradation is typically much slower. cdc.gov
Microbial Community: The presence of microorganisms with the specific enzymes capable of cleaving the ether linkage and degrading the subsequent metabolites is crucial. The absence of such a microbial community will lead to the persistence of the compound. acs.org
Acclimation: Microbial populations may require a period of acclimation before they can efficiently degrade a particular compound. nih.gov
Formation of Environmentally Relevant Transformation Products
In addition to biodegradation, abiotic processes can contribute to the transformation of this compound in the environment, leading to the formation of various products.
Hydrolysis: The ether bond in aryl ethers is generally resistant to abiotic hydrolysis under typical environmental conditions. cdc.gov However, the carbon-chlorine bond in the chloroethoxy group can undergo slow hydrolysis. For the related compound bis(2-chloroethyl) ether, the hydrolysis half-life has been estimated to be as long as 22 years at 20°C. cdc.gov This suggests that hydrolysis of the chloroethoxy group in this compound to a hydroxyethoxy group would be a very slow process.
Degradation of Metabolites: The biodegradation metabolites of this compound can themselves be transformed into other environmentally relevant compounds. For instance, the oxidation of p-cresol in the atmosphere by hydroxyl radicals can lead to the formation of highly oxygenated, low-volatility products such as hydroxy, dihydroxy, and trihydroxy methyl benzoquinones, and various polyhydroxylated toluenes. copernicus.org These products can contribute to the formation of secondary organic aerosols.
The following table summarizes potential transformation products from both biotic and abiotic pathways.
Table 3: Potential Transformation Products of this compound and its Metabolites
| Parent/Intermediate Compound | Transformation Product | Formation Pathway | Environmental Significance |
| This compound | 2-(4-Methylphenoxy)ethanol | Slow abiotic hydrolysis of the C-Cl bond | Likely more water-soluble than the parent compound. |
| p-Cresol | Polyhydroxylated toluenes, Methyl benzoquinones | Atmospheric oxidation by hydroxyl radicals | Can contribute to secondary organic aerosol formation. copernicus.org |
| 2-Chloroethanol | Chloroacetaldehyde | Microbial oxidation | A reactive and potentially toxic intermediate. nih.govnih.gov |
Synthetic Applications and Derivatization Strategies for 1 2 Chloro Ethoxy 4 Methyl Benzene
Role as a Key Intermediate in Organic Synthesis
The primary utility of 1-(2-chloro-ethoxy)-4-methyl-benzene in organic synthesis stems from the reactivity of its carbon-chlorine bond. This bond is susceptible to nucleophilic substitution, typically via an SN2 mechanism, allowing for the formation of new carbon-heteroatom or carbon-carbon bonds. libretexts.org This reactivity profile establishes the compound as a versatile building block for constructing more elaborate molecules.
As an alkylating agent, this compound is employed to introduce the 2-(p-tolyloxy)ethyl group into target structures. guidechem.com This reaction is fundamental to its role in building molecular complexity. The chloroethyl group readily reacts with a variety of nucleophiles, leading to the formation of diverse functional groups such as ethers, thioethers, amines, and esters. This versatility makes it a key precursor in multi-step synthetic sequences aimed at producing complex organic products, including potential pharmaceutical intermediates.
The general reaction can be summarized as follows:
Ar-O-CH₂CH₂-Cl + Nu⁻ → Ar-O-CH₂CH₂-Nu + Cl⁻ (where Ar = 4-methylphenyl and Nu⁻ = Nucleophile)
Below is a table detailing some of the common nucleophilic substitution reactions involving this compound.
| Nucleophile (Nu⁻) | Reagent Example | Product Class | Resulting Functional Group |
| Alkoxide (RO⁻) | Sodium ethoxide | Ether | -O-CH₂CH₂-OR |
| Thiolate (RS⁻) | Sodium thiophenoxide | Thioether | -O-CH₂CH₂-SR |
| Amine (R₂NH) | Diethylamine | Tertiary Amine | -O-CH₂CH₂-NR₂ |
| Azide (N₃⁻) | Sodium azide | Alkyl Azide | -O-CH₂CH₂-N₃ |
| Cyanide (CN⁻) | Sodium cyanide | Nitrile | -O-CH₂CH₂-CN |
| Carboxylate (RCOO⁻) | Sodium acetate | Ester | -O-CH₂CH₂-OOCR |
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound serves as a valuable precursor for synthesizing certain classes of N-substituted heterocyclic systems. By reacting with molecules containing two nucleophilic sites, such as diamines or amino alcohols, it can participate in cyclization reactions or be appended to existing heterocyclic scaffolds. For instance, reaction with a primary amine that contains another nucleophilic group can lead to the formation of rings like piperazines or morpholines, which are prevalent in pharmacologically active compounds.
Applications in Agrochemical Precursor Synthesis
The phenoxy ether linkage is a structural motif found in a number of commercial herbicides and pesticides. While specific, publicly documented syntheses initiating from this compound are not widespread, its chemical nature makes it a plausible intermediate in the synthesis of agrochemical candidates. echemi.com The compound can be used to introduce the 4-methylphenoxy ethyl fragment, which can be a critical component for biological activity in developmental pesticides. The synthesis would involve reacting it with other intermediates that possess nucleophilic centers to assemble the final active agrochemical ingredient.
Utilization in Polymer and Resin Synthesis
The reactivity of the chloroethyl group makes this compound a suitable monomer or chain modifier in polymer chemistry. Its ability to undergo substitution reactions allows it to be incorporated into polymer backbones or grafted onto existing polymer chains. For example, in a reaction analogous to the Williamson ether synthesis, it can react with diols or bisphenols under basic conditions to form polyethers. google.com This type of polycondensation reaction leverages the compound's electrophilicity to build long-chain macromolecules. Such polymers may find applications as specialty engineering plastics, thermal resins, or coatings, with the 4-methylphenoxy group imparting specific properties like thermal stability or hydrophobicity.
The table below outlines potential polymerization reactions using this compound.
| Co-monomer | Example | Polymer Type | Resulting Linkage |
| Bisphenol | Bisphenol A | Polyether | -[O-Ar-O-CH₂CH₂-O-Ar-O]- |
| Diamine | Hexamethylenediamine | Polyamine | -[NH-R-NH-CH₂CH₂-O-Ar]- |
| Dithiol | 1,4-Butanedithiol | Polythioether | -[S-R-S-CH₂CH₂-O-Ar]- |
Application in Advanced Materials Science
In materials science, functionalizing surfaces and nanoparticles is crucial for tailoring their properties. While direct applications of this compound are not extensively documented, its structure is well-suited for such roles. It can be used as a grafting agent to modify the surface of materials like silica, titania, or carbon nanotubes. The chloroethyl group can react with hydroxyl groups on a material's surface, covalently tethering the 2-(4-methylphenoxy)ethyl moiety. This functionalization can alter the material's properties, such as increasing its hydrophobicity, improving its dispersion in organic media, or providing a spacer arm for the attachment of other functional molecules. researchgate.net
Utility in Proteomics Research
In the field of proteomics, chemical probes and linkers are essential tools for studying protein function, interactions, and localization. The 2-chloroethyl group is a mild alkylating agent that can react with nucleophilic amino acid residues on proteins, such as the thiol group of cysteine or the amine group of lysine. Although specific use of this compound in published proteomics research is not apparent, its structure represents a basic framework for a chemical probe. If modified with a reporter tag (e.g., a fluorophore or biotin), it could potentially be used for covalent labeling of proteins. The aryloxy-ethyl spacer could provide distance between the protein and the reporter tag, minimizing interference.
Synthesis of Pharmaceutical Intermediates
This compound serves as a valuable building block in organic synthesis, primarily functioning as an alkylating agent for the introduction of the 2-(p-tolyloxy)ethyl moiety into a target molecule. Its utility in the synthesis of pharmaceutical intermediates is centered on the reactivity of its terminal chloro group, which is a competent leaving group in nucleophilic substitution reactions. This allows for the formation of key carbon-heteroatom bonds, leading to the assembly of more complex molecular architectures relevant to medicinal chemistry.
A significant application of this compound is in the synthesis of tertiary amine intermediates, which are foundational structures in numerous classes of active pharmaceutical ingredients (APIs), including antihistamines, anticholinergics, and antiarrhythmics. The reaction of this compound with a secondary amine, such as dimethylamine, provides a direct route to N,N-dimethyl-2-(p-tolyloxy)ethanamine, a key pharmaceutical intermediate.
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbon atom attached to the chlorine. This backside attack leads to the displacement of the chloride ion in a single, concerted step, forming a new carbon-nitrogen bond.
Detailed research findings indicate that such N-alkylation reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride that is formally generated, driving the reaction to completion. Common bases include inorganic salts like potassium carbonate or organic amines like triethylamine. The choice of solvent is also crucial, with polar aprotic solvents such as acetonitrile (B52724) or N,N-dimethylformamide (DMF) being preferred as they can solvate the cation while leaving the nucleophile relatively free, thus accelerating the rate of the SN2 reaction. The reaction is generally performed at elevated temperatures to ensure a reasonable reaction rate.
The resulting intermediate, N,N-dimethyl-2-(p-tolyloxy)ethanamine, is a versatile precursor. The tertiary amine group can be subjected to further derivatization, most notably through quaternization. Reaction with an alkylating agent like dimethyl sulfate converts the tertiary amine into a quaternary ammonium (B1175870) salt. This class of compounds is prevalent in pharmacology, exemplified by drugs such as Mefenidramium Metilsulfate, where the quaternary ammonium cation is the active moiety. The synthesis of such intermediates highlights the strategic importance of this compound in building the core scaffolds of medicinally relevant molecules.
Interactive Data Table: Synthesis of N,N-dimethyl-2-(p-tolyloxy)ethanamine
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reaction Type |
| This compound | Dimethylamine | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., Acetonitrile), 50-100 °C | N,N-dimethyl-2-(p-tolyloxy)ethanamine | N-Alkylation (SN2) |
Comparative Analysis with Structural Analogs and Derivatives of 1 2 Chloro Ethoxy 4 Methyl Benzene
Structure-Reactivity Relationships in Aryl Chloroethyl Ethers
The reactivity of aryl chloroethyl ethers, including 1-(2-chloro-ethoxy)-4-methyl-benzene, is significantly influenced by the interplay between the aromatic ring and the chloroethyl side chain. A key feature of this class of compounds is the potential for neighboring group participation (NGP) by the ether oxygen. nih.govchegg.com This phenomenon, also known as anchimeric assistance, involves the intramolecular interaction of the oxygen's lone pair of electrons with the carbon atom bearing the chlorine. chegg.comsigmaaldrich.com This interaction can facilitate the displacement of the chloride ion, leading to the formation of a cyclic oxonium ion intermediate. The formation of this intermediate can accelerate the rate of nucleophilic substitution reactions compared to analogous alkyl chlorides that lack a participating neighboring group. chegg.com
The stability of this cyclic intermediate and, consequently, the extent of NGP, is influenced by the substitution pattern on the aromatic ring. Electron-donating groups on the ring can stabilize the partial positive charge that develops on the ether oxygen in the transition state, thereby enhancing the rate of cyclization. Conversely, electron-withdrawing groups would be expected to destabilize this transition state and reduce the rate of reactions proceeding through an NGP mechanism.
Furthermore, the chloroethyl group itself can undergo intramolecular cyclization reactions, particularly under basic conditions or in the presence of strong nucleophiles. hmdb.ca This can lead to the formation of various cyclic products, a reaction pathway that is a critical consideration in the synthetic applications and biological activity of these compounds. Studies on related N-phenyl-N'-(2-chloroethyl)ureas have shown that such intramolecular cyclizations can lead to more active derivatives. hmdb.ca
Impact of Substituent Position and Electronic Effects on Chemical Behavior
The chemical behavior of this compound is dictated by the electronic effects of its two substituents: the methyl group (-CH3) and the 2-chloroethoxy group (-OCH2CH2Cl). The methyl group is a weak electron-donating group, primarily through an inductive effect, and activates the benzene (B151609) ring towards electrophilic aromatic substitution. chemicalbook.com It directs incoming electrophiles to the ortho and para positions relative to itself. nist.gov
| Substituent | Electronic Effect | Influence on Benzene Ring | Directing Effect |
|---|---|---|---|
| -CH3 (Methyl) | Electron-donating (Inductive) | Activating | Ortho, Para |
| -OCH2CH2Cl (2-Chloroethoxy) | Electron-donating (Resonance) and Electron-withdrawing (Inductive) | Weakly Activating/Deactivating (overall ortho, para-directing) | Ortho, Para |
| -OCH3 (Methoxy) | Strongly Electron-donating (Resonance) | Strongly Activating | Ortho, Para |
| -Cl (Chloro) | Electron-withdrawing (Inductive) and weakly Electron-donating (Resonance) | Deactivating | Ortho, Para |
| -NO2 (Nitro) | Strongly Electron-withdrawing (Inductive and Resonance) | Strongly Deactivating | Meta |
Spectroscopic Fingerprint Differences Among Analogs
The structural variations among this compound and its analogs are clearly reflected in their spectroscopic data, particularly in their 1H NMR, 13C NMR, and IR spectra. These spectroscopic fingerprints provide a powerful tool for identification and structural elucidation.
1H NMR Spectroscopy: In the 1H NMR spectrum of this compound, the aromatic protons typically appear as a set of doublets due to the para-substitution. The methyl group gives a characteristic singlet at around 2.3 ppm. The protons of the chloroethoxy group exhibit two triplets: one for the methylene (B1212753) group attached to the oxygen (O-CH2) at a downfield position (around 4.2 ppm) and another for the methylene group attached to the chlorine (Cl-CH2) at a slightly more upfield position (around 3.8 ppm). In contrast, an analog like 1-ethoxy-4-methylbenzene would show a quartet and a triplet for the ethoxy group, and the chemical shifts of the aromatic protons would be slightly different due to the absence of the electron-withdrawing chlorine atom. chegg.comnih.gov
13C NMR Spectroscopy: The 13C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, distinct signals are observed for the aromatic carbons, the methyl carbon, and the two methylene carbons of the chloroethoxy group. The carbon attached to the ether oxygen is the most downfield of the aliphatic carbons, while the carbon attached to the chlorine also shows a characteristic downfield shift. libretexts.org Comparing this to 1-ethoxy-4-methylbenzene, the chemical shift of the terminal methyl carbon of the ethoxy group would be significantly different from the chloro-bearing carbon in the target molecule. nih.govhmdb.ca
IR Spectroscopy: The IR spectrum reveals the presence of key functional groups. For this compound, characteristic C-O-C stretching vibrations for the ether linkage are observed in the region of 1250-1000 cm-1. The C-Cl stretch of the alkyl chloride is typically found in the range of 800-600 cm-1. The aromatic C-H and C=C stretching and bending vibrations are also present. An analog without the chlorine, such as 1-ethoxy-4-methylbenzene, would lack the C-Cl stretching band, providing a clear point of differentiation. nist.govchegg.com
| Compound | Key 1H NMR Signals (δ, ppm) | Key 13C NMR Signals (δ, ppm) | Key IR Bands (cm-1) |
|---|---|---|---|
| This compound | ~7.1 (d, 2H), ~6.8 (d, 2H), ~4.2 (t, 2H), ~3.8 (t, 2H), ~2.3 (s, 3H) | Aromatic Cs (~157, 130, 115), -OCH2- (~68), -CH2Cl (~43), -CH3 (~20) | ~1240 (C-O-C), ~730 (C-Cl) |
| 1-Ethoxy-4-methylbenzene | ~7.0 (d, 2H), ~6.8 (d, 2H), ~4.0 (q, 2H), ~2.3 (s, 3H), ~1.4 (t, 3H) nih.gov | Aromatic Cs (~157, 130, 114), -OCH2- (~63), -CH3 (ethyl) (~15), -CH3 (aryl) (~20) nih.gov | ~1245 (C-O-C) nist.gov |
| 1-(2-Chloro-ethoxy)-2-methyl-benzene | Aromatic multiplet, ~4.2 (t, 2H), ~3.8 (t, 2H), ~2.2 (s, 3H) | Aromatic Cs (~155, 131, 127, 121, 112), -OCH2- (~69), -CH2Cl (~43), -CH3 (~16) | ~1250 (C-O-C), ~740 (C-Cl) |
Comparative Synthetic Pathways to Related Compounds
The Williamson ether synthesis is a widely used and versatile method for the preparation of aryl ethers, including this compound and its analogs. rsc.orgchemicalbook.comchemeo.comnist.gov This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide. For the synthesis of this compound, the most common approach would be the reaction of p-cresol (B1678582) (4-methylphenol) with 1-bromo-2-chloroethane (B52838) or 1,2-dichloroethane (B1671644) in the presence of a base. The phenoxide, generated in situ by the reaction of the phenol (B47542) with a base like sodium hydroxide (B78521) or potassium carbonate, acts as the nucleophile. rsc.org
An alternative approach within the Williamson synthesis would be to react 4-alkoxyphenol with a suitable chloro- or bromo-alkane. However, the first approach is generally more practical due to the ready availability of substituted phenols.
Other methods for the synthesis of aryl ethers include the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with an alcohol, and newer palladium-catalyzed C-O cross-coupling reactions. docbrown.info These methods can be particularly useful for the synthesis of more complex aryl ethers or when the Williamson synthesis is not feasible due to the nature of the substrates. For instance, the synthesis of diaryl ethers often employs these metal-catalyzed methods. docbrown.info
An in-depth analysis of the chemical compound this compound reveals significant opportunities for future research and application. This article explores the forward-looking aspects of this compound, focusing on synthetic methodologies, mechanistic understanding, advanced characterization, environmental impact, and its potential as a precursor in chemical transformations and materials science.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Chloro-ethoxy)-4-methyl-benzene, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution, where 4-methylphenol reacts with 2-chloroethyl ether derivatives under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes varying catalysts (e.g., phase-transfer catalysts), temperature (60–100°C), and solvent polarity. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) to monitor byproducts like unreacted phenol or di-alkylated species . Kinetic studies (e.g., time-resolved GC-MS) can identify rate-limiting steps, such as steric hindrance from the methyl group .
Q. How can spectroscopic techniques distinguish this compound from structurally similar compounds?
- Methodological Answer :
- ¹H NMR : The methyl group at the para position appears as a singlet (~δ 2.3 ppm), while the ethoxy group’s methylene protons split into a quartet (δ 3.7–4.0 ppm) due to coupling with adjacent Cl and O.
- IR Spectroscopy : C-O-C stretching (1100–1250 cm⁻¹) and aryl-Cl vibrations (550–650 cm⁻¹) confirm functional groups.
- Mass Spectrometry : Molecular ion [M]⁺ at m/z 184.07 (C₉H₁₁ClO) and fragment ions (e.g., loss of Cl-ethoxy group at m/z 107) differentiate it from analogs like 1-(2-Bromo-ethoxy)-4-methyl-benzene .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) reveal hydrolysis of the chloroethoxy group in aqueous media, forming 4-methylphenol. Use inert atmospheres (N₂) and desiccants (silica gel) to mitigate degradation. Degradation kinetics follow first-order models, with activation energy calculated via Arrhenius plots .
Advanced Research Questions
Q. How do electronic and steric effects of the chloroethoxy group influence regioselectivity in cross-coupling reactions?
- Methodological Answer : The Cl substituent acts as an electron-withdrawing group, directing electrophilic aromatic substitution (e.g., nitration) to the ortho/para positions. In Pd-catalyzed couplings (Suzuki, Heck), steric hindrance from the ethoxy chain reduces reactivity at the benzene ring. Computational DFT studies (B3LYP/6-31G*) quantify charge distribution and transition-state geometries, correlating with experimental yields .
Q. What strategies resolve contradictions in reported biological activity data for chloroethoxy-substituted aromatics?
- Methodological Answer : Discrepancies in cytotoxicity or enzyme inhibition (e.g., CYP450 isoforms) may arise from impurities or solvent effects. Reproduce assays using standardized protocols (e.g., ISO 10993-5 for cytotoxicity) and orthogonal analytical validation (e.g., LC-MS for metabolite profiling). Meta-analyses of structure-activity relationships (SARs) can identify outliers linked to substituent positioning .
Q. How can computational modeling predict the environmental fate of this compound?
- Methodological Answer : Use EPI Suite or ECHA QSAR tools to estimate biodegradation (BIOWIN), bioaccumulation (log Kow ~2.8), and aquatic toxicity (ECOSAR). Molecular dynamics simulations (Amber force field) model interactions with soil organic matter, predicting persistence in anaerobic environments. Experimental validation via OECD 301F (ready biodegradability test) is recommended .
Q. What advanced characterization methods elucidate crystallographic and supramolecular properties?
- Methodological Answer : Single-crystal X-ray diffraction resolves the dihedral angle between the ethoxy chain and benzene ring (~60°), influencing packing efficiency. Differential scanning calorimetry (DSC) detects polymorphic transitions (Tₘ ~85°C). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H···O contacts) .
Key Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
